Furo[2,3-d]pyrimidine-4-carboxylicacid
Description
Furo[2,3-d]pyrimidine-4-carboxylic acid is a fused heterocyclic compound consisting of a furan ring fused at the [2,3-d] position of a pyrimidine scaffold, with a carboxylic acid substituent at the 4-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. It has been explored for its inhibitory activity against enzymes such as epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR), though its potency varies significantly depending on substituents and fusion patterns .
Properties
Molecular Formula |
C7H4N2O3 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
furo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)5-4-1-2-12-6(4)9-3-8-5/h1-3H,(H,10,11) |
InChI Key |
XBJYRXATDJWPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC=NC(=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazide Intermediates and Coumarin Derivatives
Another approach involves the preparation of furo[2,3-d]pyrimidone derivatives and their hydrazide analogs, which can be further functionalized:
- Preparation of ethyl 2-alkylamino-6-methyl-3-aryl-3,4-dihydrofuro[2,3-d]pyrimidone-5-carboxylates by reaction of iminophosphorane with aromatic isocyanates, followed by amine substitution.
- Conversion of esters to carbohydrazides by reaction with hydrazine hydrate in ethanol at 60°C for 30 hours.
- Coupling of carbohydrazides with coumarin-3-carbonyl chloride in dichloromethane with triethylamine at room temperature to yield coumarin-furo[2,3-d]pyrimidone hybrid molecules.
This method highlights the versatility of the furo[2,3-d]pyrimidine scaffold for further derivatization and biological activity studies.
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Carbodiimide formation | Iminophosphorane, aromatic isocyanates, DCM | Carbodiimide derivatives | Previous literature |
| 2 | Amine substitution | Amines, ethanol | Ethyl furo[2,3-d]pyrimidone esters | |
| 3 | Hydrazinolysis | Hydrazine hydrate, sodium ethoxide, ethanol, 60°C, 30 h | Carbohydrazides | Used without purification |
| 4 | Acylation | Coumarin-3-carbonyl chloride, triethylamine, DCM, RT, 6-8 h | Coumarin-furo[2,3-d]pyrimidone hybrids | Recrystallized |
Alternative Synthetic Strategies
- Multi-component reactions and cyclization have been reported to generate derivatives of furo[2,3-d]pyrimidine-4-carboxylic acid, optimizing yield and purity.
- Use of nucleophilic substitution on 2-amino-5-substituted furan derivatives with appropriate nucleophiles to build the pyrimidine ring fused to furan.
- Functional group transformations such as ester hydrolysis, amidation, and hydrazide formation to modify the carboxylic acid group.
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used extensively to confirm the structure and substitution pattern of intermediates and final products.
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Identifies functional groups such as carboxylic acid and amide.
- Chromatography (e.g., column chromatography): Employed for separation of isomeric products and purification.
- Recrystallization: Used to obtain pure crystalline products, often from ethanol-water mixtures.
Summary Table of Key Preparation Methods
| Method/Route | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| α-Chloromethyl ketone condensation | Methyl 4-formylbenzoate, diamino pyrimidine | Wittig reaction, hydrogenation, acid chloride formation, condensation, hydrolysis | Well-established, yields fused bicyclic core | Multi-step, moderate yields |
| Hydrazide intermediate route | Iminophosphorane, aromatic isocyanates, hydrazine hydrate | Carbodiimide formation, amine substitution, hydrazinolysis, acylation | Enables hybrid molecule synthesis, versatile | Longer reaction times, multiple steps |
| Multi-component and cyclization | Various furan and pyrimidine derivatives | Cyclization, functional group transformations | Potential for diversity and optimization | Less detailed yield data available |
Research Findings and Optimization Notes
- Reaction temperature and time are critical for maximizing yields, especially in condensation steps forming the fused ring.
- Use of polar aprotic solvents like DMF enhances condensation efficiency.
- Hydrazinolysis requires prolonged heating to ensure complete conversion of esters to hydrazides.
- Purification by chromatography is essential to separate regioisomers and by-products.
- Structural confirmation by NMR and HR-MS is mandatory to verify the integrity of the fused bicyclic system and carboxylic acid placement.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the furan or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
Furo[2,3-d]pyrimidine-4-carboxylic acid and its derivatives have been studied for their ability to inhibit key enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are critical for DNA synthesis and cell proliferation, making them prime targets for cancer therapy. The inhibition of these enzymes can lead to reduced tumor growth and enhanced cell death in cancer cells.
Case Studies
- Furo[2,3-d]pyrimidine Derivatives : A study synthesized various 2,4-diamino-substituted furo[2,3-d]pyrimidines which demonstrated significant inhibitory activity against DHFR and TS. Compounds with a single carbon bridge showed enhanced substrate efficiency for folylpoly-γ-glutamate synthetase (FPGS), suggesting improved retention and potency in tumor cells .
- Chalcone Derivatives : Recent research has identified novel furo[2,3-d]pyrimidine-based chalcones as potential anticancer agents. These compounds exhibited potent anti-cancer activities in vitro, indicating their promise for further development .
Selective Tumor Targeting
Transport Mechanisms
The selectivity of furo[2,3-d]pyrimidine derivatives for tumor cells has been attributed to their ability to utilize specific folate transport mechanisms. For instance, certain regioisomers have shown preferential uptake by folate receptors (FRs) and proton-coupled folate transporters (PCFT), which are overexpressed in many cancer types . This selectivity is crucial for minimizing systemic toxicity while maximizing therapeutic effects.
Inhibition of Glycinamide Ribonucleotide Formyltransferase
Another significant application of furo[2,3-d]pyrimidine derivatives is their role as inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase). This enzyme is involved in purine biosynthesis and is essential for the proliferation of cancer cells. Compounds designed from the furo[2,3-d]pyrimidine scaffold have demonstrated selective inhibition of GARFTase while maintaining low toxicity profiles .
Structure-Activity Relationships
Research into the structure-activity relationships (SAR) of furo[2,3-d]pyrimidine derivatives has revealed that modifications at specific positions can significantly enhance biological activity. For example, the introduction of halogen substituents has been shown to improve anticancer efficacy . Understanding these relationships aids in the rational design of more effective therapeutic agents.
Summary Table of Applications
Mechanism of Action
The mechanism of action of furo[2,3-d]pyrimidine-4-carboxylic acid and its derivatives often involves the inhibition of key enzymes and signaling pathways. For example, some derivatives act as protein kinase inhibitors, blocking the phosphorylation of target proteins and disrupting cellular signaling processes essential for cancer cell growth and survival . The molecular targets and pathways involved can vary depending on the specific structure and functional groups of the derivative.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic Acid
Structural Difference : Replaces the furan oxygen with a sulfur atom, forming a thiophene ring.
Synthesis : Efficiently synthesized via Pd(dppf)Cl₂-catalyzed carbonylation (63–71% yields) .
Biological Activity :
- Exhibits potent antimicrobial activity, particularly against Pseudomonas aeruginosa (MIC values comparable to streptomycin) .
- Pyridyl amide derivatives (e.g., compound 2c) show enhanced selectivity for P. aeruginosa ATCC 10145 (MIC = 12.5 µg/mL) .
- Docking studies suggest inhibition of the TrmD enzyme, a target for novel antimicrobials .
Advantages Over Furo Analogs :
Pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid
Structural Difference : Replaces the furan ring with a pyrrole (nitrogen-containing) ring.
Biological Activity :
Limitations :
Furo[3,4-d]pyrimidine Derivatives
Structural Difference : Altered fusion position ([3,4-d] instead of [2,3-d]).
Biological Activity :
- Shows improved EGFR inhibition (IC₅₀ < 100 nM) compared to furo[2,3-d]pyrimidine-4-carboxylic acid (IC₅₀ = 740 µM) .
- Enhanced selectivity for cancer-related kinases due to optimized binding pocket interactions .
Key Insight : Fusion position critically impacts target affinity and selectivity.
Quantitative Comparison of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
